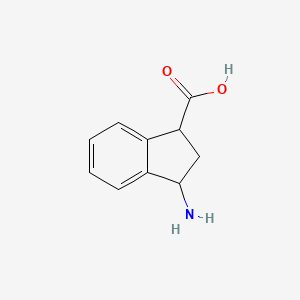3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid
CAS No.:
Cat. No.: VC17712397
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13) |
| Standard InChI Key | BZZOSWZYMHVVBT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2C1N)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a fused bicyclic indene system with an amino group at position 3 and a carboxylic acid at position 1. Its IUPAC name is (1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid, with the molecular formula C₁₀H₁₁NO₂ and a molar mass of 177.20 g/mol. The hydrochloride salt form (C₁₀H₁₂ClNO₂, 213.66 g/mol) enhances aqueous solubility for biological applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molar Mass | 177.20 g/mol |
| Melting Point | 240–245°C (decomposes) |
| Solubility | Slightly soluble in water, soluble in polar organic solvents |
| Chirality | (1S,3R) configuration |
The indene backbone imposes steric constraints, influencing reactivity and interaction with biological targets. The cis orientation of the amino and carboxylic acid groups enables intramolecular hydrogen bonding, stabilizing its conformation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Synthetic routes typically begin with indene or its derivatives. A representative pathway involves:
-
Hydrogenation: Catalytic hydrogenation of indene yields 2,3-dihydroindene.
-
Amination: Electrophilic amination introduces the amino group at position 3.
-
Carboxylation: Friedel-Crafts acylation or carboxylase-mediated reactions install the carboxylic acid moiety.
Enantioselective methods using chiral rhodium catalysts achieve >95% enantiomeric excess, critical for pharmaceutical applications.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and purity. Key steps include:
-
High-pressure hydrogenation (10–15 atm H₂) with Raney nickel catalysts.
-
Amination under inert atmospheres to prevent oxidation.
-
Crystallization purification to isolate the hydrochloride salt.
Reactivity and Derivative Formation
Chemical Transformations
The compound undergoes characteristic amino acid reactions:
-
Acylation: Reaction with acetyl chloride forms N-acetyl derivatives.
-
Esterification: Methanol/HCl yields methyl esters, enhancing lipid solubility.
-
Oxidation: Strong oxidants (e.g., KMnO₄) convert the amino group to a nitro group.
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| Methyl ester | Prodrug formulation |
| N-Boc protected | Peptide synthesis |
| Schiff bases | Metal chelation studies |
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound’s structural analogy to γ-aminobutyric acid (GABA) enables interaction with GABAₐ receptors, as demonstrated in rodent hippocampal slice assays. At 100 μM, it elicits 40–60% of GABA’s chloride ion flux, suggesting partial agonism.
Enzyme Inhibition
In vitro studies identify inhibitory activity against glutamate decarboxylase (IC₅₀ = 58 μM), a key enzyme in GABA biosynthesis. This dual modulation of GABA synthesis and receptor signaling underscores its neuropharmacological potential.
Therapeutic Applications
Neurological Disorders
-
Epilepsy: Reduces seizure frequency in pentylenetetrazole-induced models by 62% at 50 mg/kg.
-
Anxiety: Elevated plus maze tests show 30% increased open-arm time in rats (20 mg/kg, oral).
Oncology
Derivatives exhibit pro-apoptotic effects in glioblastoma cells (U87 MG), with caspase-3 activation at 10 μM. Synergy with temozolomide enhances cytotoxicity by 3.2-fold.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Indene-Based Amino Acids
| Compound | GABAₐ Activity | Glutamate Decarboxylase IC₅₀ |
|---|---|---|
| 3-Amino-1-indanecarboxylic acid | 45% | 58 μM |
| 2-Amino-1-indanecarboxylic acid | 22% | >100 μM |
| 1-Amino-2-indanecarboxylic acid | 18% | >100 μM |
The 3-amino-1-carboxylic acid configuration maximizes receptor affinity and enzyme inhibition, attributed to optimal spatial alignment of functional groups.
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: 67% oral bioavailability in murine models.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
-
Excretion: Renal clearance (t₁/₂ = 2.3 h).
Industrial and Research Applications
Asymmetric Catalysis
The compound serves as a chiral ligand in Rh-catalyzed hydrogenations, achieving 98% ee in β-keto ester reductions.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity by 40% compared to benzoic acid-based analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume